molecular formula C22H20BrN7O3 B11524992 4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11524992
M. Wt: 510.3 g/mol
InChI Key: IWYMEFKHLQFZFT-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromophenol core, a triazine ring, and functional groups such as furan and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multi-step organic reactions. One common route starts with the bromination of phenol to obtain 4-bromophenol. This is followed by the formation of the triazine ring through a series of condensation reactions involving cyanuric chloride and appropriate amines. The final step involves the coupling of the triazine derivative with the furan-2-ylmethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone, while substitution of the bromine atom could yield a variety of substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these compounds with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow for the modulation of biological pathways involved in diseases, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for the tuning of physical and chemical properties to meet specific industrial needs.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and the functional groups attached to it can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[(phenylimino)methyl]phenol: This compound shares the bromophenol core but lacks the triazine and furan functionalities.

    2-bromo-4-methylphenol: Similar in having a bromophenol structure but differs in the substitution pattern and lack of additional functional groups.

Uniqueness

The uniqueness of 4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol lies in its complex structure, which combines multiple functional groups and a triazine ring

Properties

Molecular Formula

C22H20BrN7O3

Molecular Weight

510.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H20BrN7O3/c1-32-17-7-5-16(6-8-17)26-21-27-20(24-13-18-3-2-10-33-18)28-22(29-21)30-25-12-14-11-15(23)4-9-19(14)31/h2-12,31H,13H2,1H3,(H3,24,26,27,28,29,30)/b25-12+

InChI Key

IWYMEFKHLQFZFT-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.